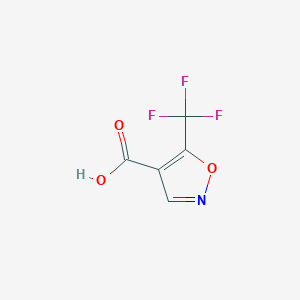
5-(Trifluoromethyl)isoxazole-4-carboxylic acid
Übersicht
Beschreibung
5-(Trifluoromethyl)isoxazole-4-carboxylic acid is a chemical compound with the molecular formula C5H2F3NO3 . It is an off-white solid .
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)isoxazole-4-carboxylic acid involves several steps . The process starts with the reaction of ethylacetoacetate, triethylorthoformate, and acetic anhydride to form ethyl ethoxymethyleneacetoacetic ester. This ester is then combined with sodium acetate or a salt of trifluoroacetic acid in the presence of hydroxylamine sulfate, forming ethyl-5-methylisoxazole-4-carboxylate. The ethyl-5-methylisoxazole-4-carboxylate is then reacted with a strong acid to form 5-methylisoxazole-4-carboxylic acid. This acid is then reacted with thionyl chloride to form 5-methylisoxazole-4-carbonyl chloride, which is finally reacted with trifluoromethyl aniline and an amine base .Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)isoxazole-4-carboxylic acid is characterized by a five-membered heterocyclic moiety commonly found in many commercially available drugs . The InChI code for this compound is1S/C5H2F3NO3/c6-5(7,8)3-2(4(10)11)1-9-12-3/h1H,(H,10,11) . Chemical Reactions Analysis
The synthesis of 5-(Trifluoromethyl)isoxazoles involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 . This method has been extended to the synthesis of perfluoroalkylated isoxazoles .Physical And Chemical Properties Analysis
5-(Trifluoromethyl)isoxazole-4-carboxylic acid is an off-white solid . It has a molecular weight of 181.07 .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Medicinal Chemistry
Isoxazole derivatives play a crucial role in drug discovery due to their diverse biological activities. Researchers have explored the potential of 5-(Trifluoromethyl)isoxazole-4-carboxylic acid in various therapeutic areas:
a. Anticancer Agents: Functionalized isoxazole scaffolds have shown promise as anticancer agents. Researchers investigate their ability to inhibit tumor growth and metastasis .
b. Histone Deacetylase (HDAC) Inhibitors: HDAC inhibitors are essential in epigenetic therapy. Isoxazole-containing compounds, including 5-(Trifluoromethyl)isoxazole-4-carboxylic acid, may modulate gene expression by affecting histone acetylation .
c. Antioxidant Properties: The isoxazole core structure contributes to antioxidant activity. Researchers explore its potential in protecting cells from oxidative stress and related diseases .
d. Antibacterial and Antimicrobial Agents: 5-(Trifluoromethyl)isoxazole-4-carboxylic acid derivatives could serve as novel antibacterial and antimicrobial agents. Their mechanism of action and efficacy are subjects of ongoing research .
e. Neuroactive Compounds: Certain isoxazole derivatives, including muscimol and ibotenic acid, exhibit neuroactive properties. While these specific examples differ from our compound, they highlight the broader relevance of isoxazoles in neuroscience research .
f. COX-2 Inhibition: Parecoxib, a COX-2 inhibitor, contains an isoxazole moiety. Researchers explore whether 5-(Trifluoromethyl)isoxazole-4-carboxylic acid derivatives could similarly inhibit COX-2, potentially offering anti-inflammatory effects .
g. Immunosuppressants: Leflunomide, an immunosuppressant used in autoimmune diseases, contains an isoxazole ring. Researchers investigate whether our compound could have similar immunomodulatory effects .
Proteomics Research
Researchers use 5-(Trifluoromethyl)isoxazole-4-carboxylic acid as a biochemical reference standard for proteomics studies .
Wirkmechanismus
Biochemical Pathways
The specific biochemical pathways affected by 5-(Trifluoromethyl)isoxazole-4-carboxylic acid are currently unknown . Isoxazole derivatives can influence a variety of biological processes, but the effects of this particular compound require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(Trifluoromethyl)isoxazole-4-carboxylic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall biological activity.
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO3/c6-5(7,8)3-2(4(10)11)1-9-12-3/h1H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUARVBJHGGPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)isoxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![disodium;[(2R,3S,4R,5R)-5-(6-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1647385.png)








![1-[4-(trifluoromethyl)phenyl]-4-Piperidinone](/img/structure/B1647406.png)

![Ethanone, 1-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B1647413.png)
![Thieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1647424.png)